3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

Description

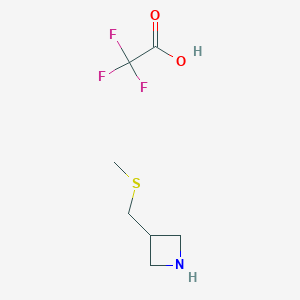

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is a salt composed of the azetidine derivative 3-(methylsulfanylmethyl)azetidine and the counterion trifluoroacetic acid (TFA). Azetidines are four-membered nitrogen-containing heterocycles valued in medicinal chemistry for their conformational rigidity, which enhances target binding and metabolic stability. TFA, a strong carboxylic acid with three fluorine atoms, is commonly used in peptide synthesis and as a counterion to improve solubility.

Properties

IUPAC Name |

3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZFILUQKRTYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanylmethyl)azetidine typically involves the reaction of azetidine with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylthiomethyl chloride in the presence of a base to introduce the methylsulfanyl group onto the azetidine ring . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of trifluoroacetic acid as a counterion helps in stabilizing the compound and enhancing its solubility in various solvents .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethyl)azetidine undergoes several types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The azetidine ring can be reduced to form more stable amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The trifluoroacetic acid component may enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among azetidine-TFA derivatives lie in the substituents on the azetidine ring:

*Estimated values based on analogous compounds.

The methylsulfanylmethyl group in the target compound distinguishes it from ethyl, acetic acid, or fluoromethyl substituents in others. Sulfur’s polarizability may enhance interactions with hydrophobic enzyme pockets.

Physicochemical Properties

While specific data for the target compound is unavailable, inferences can be drawn from similar structures:

- Solubility: TFA salts generally exhibit high solubility in polar solvents (e.g., DMSO, methanol).

- NMR Profiles : reports ¹³C NMR δ 155.4 ppm for TFA in CD₃OD, a hallmark of the trifluoromethyl group. Azetidine protons typically resonate at δ 2.5–4.0 ppm in ¹H NMR.

- Stability : Azetidines with electron-withdrawing groups (e.g., TFA) show enhanced stability against ring-opening compared to unsubstituted analogs.

Biological Activity

3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid

- Molecular Formula : C8H14F3NO3

- Molecular Weight : 229.2 g/mol

- CAS Number : 1544741-13-0

The compound features a four-membered azetidine ring with a methylsulfanyl group and a trifluoroacetic acid moiety, which may contribute to its unique pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the biological activities of azetidine derivatives, particularly in the context of antimicrobial properties. The compound has shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens.

Antimicrobial Activity

A study conducted by researchers at the University of Birmingham discovered that various azetidine derivatives demonstrate potent bactericidal activity against drug-sensitive and MDR strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 10 μM .

| Compound | MIC (μM) against M. tuberculosis | Mechanism of Action |

|---|---|---|

| BGAz-001 | 30.5 | Inhibits mycolic acid biosynthesis |

| BGAz-002 | 64.5 | Disrupts cell envelope biogenesis |

These findings suggest that the mechanism of action for these compounds involves interference with cell wall synthesis, specifically targeting mycolic acid biosynthesis, which is critical for the survival of mycobacteria .

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives can be influenced by structural modifications. A structure-activity relationship study indicated that the introduction of electron-withdrawing groups on the phenyl ring significantly enhances antimicrobial activity. For example:

- BGAz-003 , BGAz-004 , and BGAz-006 showed increased activities against M. bovis BCG compared to their analogues with electron-donating groups .

Case Study 1: Antimycobacterial Screening

In a screening assay involving several azetidine derivatives, compounds were evaluated for their ability to inhibit the growth of Mycobacterium smegmatis and Mycobacterium bovis BCG. The results demonstrated that certain derivatives exhibited MIC values significantly lower than 100 μM, indicating their potential as lead compounds in antitubercular drug development .

Case Study 2: Synthesis and Characterization

A recent synthesis route developed by Yang et al. involved the preparation of new azetidine derivatives through the Horner–Wadsworth–Emmons reaction. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity and potential for further biological testing .

Q & A

Q. Optimization strategies :

- Temperature control : Maintain low temperatures (0–5°C) during acid-sensitive steps to prevent decomposition .

- Catalyst selection : Use mild bases (e.g., triethylamine) to neutralize HCl byproducts during sulfonylation .

- Purification : Employ column chromatography or recrystallization to isolate high-purity product (>95%) .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm azetidine ring geometry and methylsulfanylmethyl group connectivity. For example, azetidine protons typically appear as distinct multiplets at δ 3.0–4.0 ppm .

- ¹⁹F NMR : Verify TFA counterion presence (δ -75 to -78 ppm) and monitor fluorinated impurities .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₆H₁₁NS·CF₃COOH) with <2 ppm error .

Advanced: How can computational chemistry predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model binding affinities to proteins (e.g., enzymes with sulfur-binding pockets). Focus on the methylsulfanylmethyl group’s role in hydrophobic interactions .

- Molecular dynamics (MD) simulations : Simulate stability in aqueous environments (pH 7.4) to assess TFA dissociation and azetidine ring flexibility .

- Quantum mechanical calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic reaction sites .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Ensure consistent buffer conditions (e.g., pH 7.4 PBS) to minimize TFA’s ionic strength effects on activity .

- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., HEK293 cells) to confirm target engagement .

- Purity verification : Use HPLC-MS to rule out impurities (>98% purity) as confounding factors .

Basic: What stability considerations are critical for this compound under varying pH conditions?

Answer:

- Acidic conditions (pH <3) : Risk of azetidine ring protonation and TFA dissociation. Stabilize with lyophilization .

- Neutral/basic conditions (pH 7–9) : Methylsulfanylmethyl groups may oxidize to sulfoxides. Use antioxidants (e.g., BHT) in storage buffers .

- Analytical monitoring : Track degradation via reverse-phase HPLC with UV detection at 254 nm .

Advanced: How to design experiments to explore structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Vary substituents (e.g., replace methylsulfanylmethyl with ethylthio or arylthio groups) .

- In vitro screening : Test analogs against target enzymes (e.g., cysteine proteases) to correlate sulfur group size with inhibition potency .

- QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability .

Basic: What are common impurities formed during synthesis, and how can they be mitigated?

Answer:

- Byproducts :

- Unreacted intermediates : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Oxidation products : Detect sulfoxides/sulfones using ¹H NMR (δ 2.5–3.5 ppm for S=O protons) .

- Mitigation :

- Inert atmosphere : Use nitrogen/argon during thiol-containing reactions .

- Reducing agents : Add TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide formation .

Advanced: What theoretical frameworks guide the understanding of this compound’s reactivity and mechanism of action?

Answer:

- Frontier molecular orbital (FMO) theory : Predict reactivity of the azetidine ring’s lone pair electrons in nucleophilic reactions .

- Hard-Soft Acid-Base (HSAB) theory : Explain methylsulfanylmethyl’s affinity for soft electrophiles (e.g., metal ions in enzyme active sites) .

- Pharmacophore modeling : Map essential features (e.g., sulfur atom, azetidine rigidity) for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.